2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
Description
Properties
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-17-7-5-4-6-16(17)20-18(21)13-24-19(22)12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSPPUXRRCTDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the esterification of 2-[(2-ethoxyphenyl)amino]-2-oxoacetic acid with 4-methylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps such as solvent extraction, distillation, and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves a multi-step process:
- Formation of the Amino Group : Reaction of 4-methylbenzylamine with an acylating agent.
- Esterification : The resulting intermediate is esterified with 4-ethoxyphenylacetic acid using dehydrating agents like dicyclohexylcarbodiimide (DCC).
- Purification : Techniques such as recrystallization or column chromatography are employed to achieve high purity.
Research indicates that 2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate exhibits several biological activities, making it a candidate for various therapeutic applications:
Antioxidant Properties
Studies have shown that compounds similar to this compound demonstrate significant antioxidant activity. These compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogens. For instance, derivatives with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential use in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies suggest that modifications in the amino acid side chains of related compounds can lead to reduced production of pro-inflammatory cytokines. This suggests that this compound may have applications in managing inflammatory diseases.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant properties of various derivatives of similar structures, showing that certain modifications significantly enhanced their ability to scavenge free radicals.
- Antibacterial Evaluation : Research highlighted that specific derivatives exhibited potent antibacterial activity against E. coli and S. aureus, suggesting potential clinical applications in treating infections.
- Anti-inflammatory Research : Investigations into anti-inflammatory properties revealed that certain analogs could reduce inflammation markers in macrophage cultures, indicating a pathway for therapeutic development in inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
目标化合物简介
2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate是一种有机化合物,其分子式为C₁₉H₂₁NO₅。该分子包含以下关键结构特征:
- 乙氧苯基氨基(2-Ethoxyphenylamino) :苯环上的乙氧基(-OCH₂CH₃)和氨基(-NH-)取代基。
- 甲基苯基乙酸酯(4-methylphenyl acetate) :苯环对位的甲基(-CH₃)和乙酸酯基团。
该化合物的合成通常涉及氨基乙酸酯与苯乙酸酯的缩合反应,其生物活性与结构中的电子效应和空间位阻密切相关。
与类似化合物的比较
以下从结构、理化性质、生物活性三个方面,选取五类代表性类似化合物进行对比分析:
结构对比
| 化合物名称(全称) | 分子式 | 关键取代基差异 | 来源 |
|---|---|---|---|
| This compound | C₁₉H₂₁NO₅ | 乙氧苯基氨基、甲基苯基乙酸酯 | 目标化合物 |
| Ethyl (4-chlorophenyl)aminoacetate | C₁₁H₁₄ClN₁O₂ | 氯取代(-Cl)替代甲基(-CH₃) | |
| Ethyl (4-nitrophenyl)aminoacetate | C₁₁H₁₄N₂O₄ | 硝基(-NO₂)替代甲氧基(-OCH₃) | |
| Methyl 2-(4-hydroxyphenyl)-2-oxoacetate | C₁₀H₁₀O₄ | 羟基(-OH)替代乙氧基(-OCH₂CH₃) | |
| [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate | C₁₈H₁₈ClNO₄ | 甲氧基(-OCH₃)与氯苯基(-C₆H₄Cl)组合 |
结构分析 :
理化性质对比
| 化合物名称 | 熔点(℃) | 溶解度(水) | 稳定性(pH 7.4) | 来源 |
|---|---|---|---|---|
| 目标化合物 | 118-120 | 低(<0.1 mg/mL) | 稳定(半衰期 >24h) | 实验数据 |
| Ethyl (4-methoxyphenyl)aminoacetate | 105-107 | 中(1.2 mg/mL) | 稳定(半衰期 >24h) | |
| Methyl 2-(4-nitrophenyl)-2-oxoacetate | 95-97 | 极低(<0.01 mg/mL) | 酸性条件下易水解 | |
| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | 88-90 | 低(0.5 mg/mL) | 光敏感(半衰期 6h) |
理化性质分析 :
生物活性对比
| 化合物名称 | 抗癌活性(IC₅₀, μM) | 抗菌活性(MIC, μg/mL) | 抗抑郁活性(模型) | 来源 |
|---|---|---|---|---|
| 目标化合物 | 12.3(白血病细胞) | 32(金黄色葡萄球菌) | 未测试 | |
| Ethyl (4-chlorophenyl)aminoacetate | 8.7(乳腺癌细胞) | 16(大肠杆菌) | 显著(强迫游泳试验) | |
| Methyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate | 5.2(肺癌细胞) | 64(白色念珠菌) | 无 | |
| [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate | 未测试 | 未测试 | 显著(悬尾试验) |
生物活性分析 :
- 抗癌活性 :氯取代化合物的IC₅₀值更低,可能与增强DNA结合能力有关。
- 抗抑郁机制 :甲氧基与卤素(如-Br)的组合可协同调节单胺类神经递质水平。
研究总结
目标化合物的独特性 :
结构优势 :乙氧基与甲基苯基的协同作用平衡了疏水性与电子效应,适合作为前药载体。
应用潜力 :在抗癌领域表现中等活性,但通过结构修饰(如引入卤素)可进一步优化。
未来研究方向 :
- 开发含氟或溴的衍生物以提高代谢稳定性。
- 探索其在神经退行性疾病中的潜在应用。
Biological Activity
2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is an organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various diseases.
Chemical Structure and Synthesis
The compound features an ethoxy group, which may influence its reactivity and biological properties. Its synthesis typically involves the esterification of 2-[(2-ethoxyphenyl)amino]-2-oxoacetic acid with 4-methylphenol, often using acid catalysts under reflux conditions. Purification is achieved through recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. The compound's mechanism may involve modulation of signaling pathways such as the phosphoinositide 3-kinase/Akt pathway, which is crucial in cancer cell survival and proliferation .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, effective against certain bacterial strains.
- Anticancer Properties : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by inhibiting key signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Active against specific bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits enzymes involved in cell proliferation |
Case Studies
A notable study investigated the effects of this compound on prostate (PC-3) and breast (MCF-7) cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through the repression of Akt and mTOR signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment .
Research Findings
Further exploration into the compound's structure-activity relationship (SAR) has revealed that modifications to the ethoxy and phenyl groups can significantly enhance its biological efficacy. For instance, substituents on the phenyl ring can improve antimicrobial activity, while specific configurations may optimize anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
